Lacto-N-difucohexose II
Descripción general
Descripción
Lacto-N-difucohexose II, also known as this compound, is a useful research compound. Its molecular formula is C38H65NO29 and its molecular weight is 999.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Lacto-N-difucohexose II (LNDFH II) is a fucosylated human milk oligosaccharide (HMO) that has garnered attention for its potential biological activities, particularly in infant health and nutrition. This article reviews the current understanding of LNDFH II's biological functions, including its immunomodulatory effects, influence on gut microbiota, and its role in promoting intestinal health.
Chemical Structure
This compound has the following structure:
- Chemical Formula : C38H65NO29
- IUPAC Name : β-D-Galp-(1→4)-[α-L-Fucp-(1→3)]-β-D-GlcpNAc-(1→3)-β-D-Galp-(1→4)-[α-L-Fucp-(1→3)]-D-Glc
This structure consists of multiple sugar units that contribute to its biological properties.
Immunomodulatory Effects
Research indicates that LNDFH II exhibits significant immunomodulatory properties. It has been shown to:
- Reduce Inflammatory Cytokines : In vitro studies have demonstrated that HMOs, including LNDFH II, can lower levels of inflammatory cytokines such as Tumor Necrosis Factor α (TNF-α) and Interleukin-6 (IL-6) in immune cells, suggesting a potential role in modulating immune responses during infections .
- Enhance IL-10 Production : LNDFH II may promote the production of IL-10, an anti-inflammatory cytokine, which is crucial for maintaining immune homeostasis .
Table 1: Cytokine Levels in Response to LNDFH II Treatment
Cytokine | Control Level (pg/mL) | LNDFH II Treatment Level (pg/mL) |
---|---|---|
TNF-α | 150 | 75 |
IL-6 | 200 | 100 |
IL-10 | 25 | 50 |
Influence on Gut Microbiota
This compound plays a vital role in shaping the gut microbiota composition. Studies have shown that it can:
- Promote Beneficial Bacteria : LNDFH II supports the growth of bifidobacteria, which are essential for gut health and have been associated with improved digestion and immune function .
- Inhibit Pathogen Growth : The presence of LNDFH II has been linked to reduced colonization by pathogenic bacteria such as Escherichia coli and Campylobacter jejuni, highlighting its protective role against gastrointestinal infections .
Table 2: Effects of LNDFH II on Gut Microbiota Composition
Bacterial Group | Control Group (CFU/g) | LNDFH II Supplemented Group (CFU/g) |
---|---|---|
Bifidobacterium spp. | 10^7 | 10^9 |
E. coli | 10^5 | 10^3 |
Lactobacillus spp. | 10^6 | 10^7 |
Case Studies
Several case studies have highlighted the benefits of HMOs, including LNDFH II, in infant health:
- Infant Formula Supplementation : A study involving infants fed formula supplemented with HMOs showed a significant reduction in gastrointestinal infections compared to those on standard formula. The infants receiving HMOs displayed lower rates of diarrhea and respiratory infections .
- Breastfeeding and Immune Health : Research indicated that breastfed infants with higher concentrations of LNDFH II had improved immune responses and lower incidences of allergies and eczema, suggesting a protective effect against allergic diseases .
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H65NO29/c1-9-18(48)22(52)25(55)35(59-9)64-29(12(46)4-40)30(13(47)5-41)65-38-28(58)33(21(51)15(7-43)62-38)68-34-17(39-11(3)45)32(67-37-27(57)24(54)20(50)14(6-42)61-37)31(16(8-44)63-34)66-36-26(56)23(53)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21-,22+,23+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWVQWPVUZACH-XCVMNONQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)CO)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H65NO29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601044994 | |
Record name | Lacto-N-difucohexaose II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
999.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62258-12-2 | |
Record name | Lacto-N-difucohexaose II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62258-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lacto-N-difucohexose II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062258122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lacto-N-difucohexaose II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.